molecular formula C15H12BrN3O3 B13025518 2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline

2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline

Cat. No.: B13025518
M. Wt: 362.18 g/mol
InChI Key: NFMHXUPGZGMWLX-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline is an organic compound that features a bromine atom, a dimethylamino group, and a nitrobenzo[d]oxazolyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline typically involves multi-step organic reactions. One common approach is to start with the bromination of N,N-dimethylaniline to form 2-Bromo-N,N-dimethylaniline. This intermediate can then be further reacted with 6-nitrobenzo[d]oxazole under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The aniline core can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can reduce the nitro group.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the aniline core.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product would be 2-Bromo-N,N-dimethyl-4-(6-aminobenzo[d]oxazol-2-yl)aniline.

    Oxidation: Products can include various oxidized forms of the aniline core.

Scientific Research Applications

2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity and modulating biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-dimethylaniline
  • 2-Bromo-N,N-dimethyl-4-nitroaniline
  • 2-Bromo-N,N-dimethylbenzamide

Uniqueness

2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline is unique due to the presence of the nitrobenzo[d]oxazolyl group, which imparts specific chemical and physical properties that are not found in simpler analogs. This makes it particularly useful in applications requiring specific reactivity or interaction with biological targets .

Properties

Molecular Formula

C15H12BrN3O3

Molecular Weight

362.18 g/mol

IUPAC Name

2-bromo-N,N-dimethyl-4-(6-nitro-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C15H12BrN3O3/c1-18(2)13-6-3-9(7-11(13)16)15-17-12-5-4-10(19(20)21)8-14(12)22-15/h3-8H,1-2H3

InChI Key

NFMHXUPGZGMWLX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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